MeO-Suc-Arg-Pro-Tyr-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H40N8O9 |

|---|---|

Molecular Weight |

668.7 g/mol |

IUPAC Name |

methyl 4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C31H40N8O9/c1-48-27(42)15-14-26(41)36-23(4-2-16-34-31(32)33)30(45)38-17-3-5-25(38)29(44)37-24(18-19-6-12-22(40)13-7-19)28(43)35-20-8-10-21(11-9-20)39(46)47/h6-13,23-25,40H,2-5,14-18H2,1H3,(H,35,43)(H,36,41)(H,37,44)(H4,32,33,34)/t23-,24-,25-/m0/s1 |

InChI Key |

TXYMHQOSDJXNHI-SDHOMARFSA-N |

Isomeric SMILES |

COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MeO-Suc-Arg-Pro-Tyr-pNA: A Chromogenic Substrate for Serine Protease Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeO-Suc-Arg-Pro-Tyr-pNA, also known as S-2586, is a synthetic oligopeptide that serves as a highly specific chromogenic substrate for a range of serine proteases.[1] Its design allows for the convenient and sensitive quantification of enzymatic activity, making it an invaluable tool in enzyme kinetics, inhibitor screening, and drug discovery. This technical guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and key quantitative data for its use in assessing the activity of chymotrypsin and various kallikrein-related peptidases (KLKs).

Chemical Structure and Properties:

| Property | Value |

| Full Name | N-Methoxy-Succinyl-L-Arginyl-L-Prolyl-L-Tyrosine-p-Nitroanilide |

| Abbreviation | MeO-Suc-RPY-pNA |

| Synonym | S-2586 |

| Molecular Formula | C₃₁H₄₀N₈O₉ |

| Molecular Weight | 668.71 g/mol |

| CAS Number | 82564-18-9 |

Mechanism of Action

This compound is a colorimetric substrate designed for the spectrophotometric determination of serine protease activity.[1] The core of its function lies in the enzymatic cleavage of the amide bond between the tyrosine (Tyr) residue and the p-nitroaniline (pNA) moiety.

The enzymatic reaction proceeds as follows:

-

Binding: The peptide sequence, Arg-Pro-Tyr, mimics the natural recognition sites for certain serine proteases, facilitating the binding of the substrate to the enzyme's active site.

-

Hydrolysis: The serine protease catalyzes the hydrolysis of the peptide bond C-terminal to the tyrosine residue.

-

Release of pNA: This cleavage releases p-nitroaniline, a chromophore that is yellow in solution.

-

Spectrophotometric Detection: The released pNA absorbs light maximally at a wavelength of 405 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the enzymatic activity under the given conditions.[1]

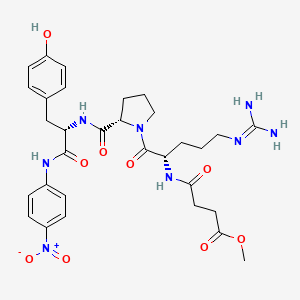

The following diagram illustrates the enzymatic cleavage of this compound:

Caption: Enzymatic cleavage of this compound by a serine protease, resulting in the release of the chromogenic compound p-nitroaniline.

Quantitative Data

The following tables summarize the available kinetic and inhibitory constants for the interaction of this compound with various serine proteases.

Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate Constants (kcat)

| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Source |

| Prostate-Specific Antigen (PSA/KLK3) | 5.72 ± 1.53 | 0.75 ± 0.07 | 133.46 ± 24.6 | [2] |

Table 2: Inhibition Constants (Ki)

| Enzyme | Inhibitor | Ki (nM) | Source |

| Kallikrein-related peptidase 5 (KLK5) | LEKTI Fragment | 77.2 | [3] |

| Kallikrein-related peptidase 7 (KLK7) | LEKTI Fragment | 296.4 | [3] |

| Kallikrein-related peptidase 14 (KLK14) | LEKTI Fragment | 34.8 | [3] |

Experimental Protocols

Chymotrypsin Activity Assay

This protocol is adapted from established methods for determining chymotrypsin activity using this compound (S-2586).[4]

Materials:

-

This compound (S-2586)

-

Bovine pancreatic α-chymotrypsin

-

Tris-HCl buffer (e.g., 100 mM Tris, pH 8.3)

-

Calcium chloride (CaCl₂)

-

1 mM HCl

-

20% Acetic acid (for acid-stopped method)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Thermostatted cuvette holder or incubator (37°C)

Reagent Preparation:

-

Substrate Stock Solution: Reconstitute lyophilized this compound with distilled water to a stock concentration of, for example, 25 mg in 60 ml.[4]

-

Assay Buffer: Prepare a 100 mM Tris buffer containing 960 mM NaCl and 10 mM CaCl₂. Adjust the pH to 8.3 at 25°C.[4]

-

Chymotrypsin Stock Solution: Dissolve chymotrypsin in 1 mM HCl to a concentration of 0.1 g/L. This stock solution is stable for over two weeks at 2-8°C.[4]

-

Working Chymotrypsin Solution: Immediately before the assay, dilute the stock solution 1:200 with 1 mM HCl.[4] To prevent adsorption to surfaces, 0.1% Carbowax 6000 or 1% albumin can be added.[4]

Assay Procedure (Initial Rate Method):

-

Pre-warm the assay buffer and substrate solution to 37°C.

-

In a semi-microcuvette, add 200 µl of assay buffer.

-

Incubate at 37°C for 3-4 minutes.

-

Add 200 µl of the working chymotrypsin solution, mix, and incubate at 37°C for 2-3 minutes.

-

Initiate the reaction by adding 200 µl of the pre-warmed substrate solution.

-

Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 405 nm for several minutes.

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

Assay Procedure (Acid-Stopped Method):

-

Follow steps 1-5 of the initial rate method, but perform the reaction in a microcentrifuge tube.

-

After a defined incubation time (e.g., 10 minutes), stop the reaction by adding a defined volume of 20% acetic acid.

-

Read the final absorbance at 405 nm.

-

A blank should be prepared by adding the acetic acid before the enzyme.

The following diagram outlines the experimental workflow for a chymotrypsin activity assay:

Caption: Workflow for a typical chymotrypsin activity assay using this compound.

Kallikrein Activity Assay (General Protocol)

This protocol provides a general framework for assessing the activity of kallikrein-related peptidases (e.g., KLK5, KLK7) using this compound. Specific conditions such as buffer pH and composition may need to be optimized for individual kallikreins.

Materials:

-

This compound

-

Recombinant human kallikrein (e.g., KLK5, KLK7)

-

Assay Buffer (e.g., 50 mM Tris, 0.005% (w/v) Brij-35, pH 8.0 for KLK5)

-

Spectrophotometer or microplate reader (405 nm)

-

96-well microplate

Reagent Preparation:

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or distilled water).

-

Kallikrein Working Solution: Dilute the recombinant kallikrein to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration.

Assay Procedure (Microplate Format):

-

Add a defined volume of the kallikrein working solution to each well of a 96-well plate.

-

Include a control well with assay buffer instead of the enzyme solution.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding a defined volume of the substrate working solution to each well.

-

Immediately begin reading the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes).

-

Determine the reaction rate by calculating the slope of the linear portion of the absorbance versus time curve.

Signaling Pathways and Logical Relationships

The use of this compound is central to studying enzymatic pathways and the effects of inhibitors. The following diagram illustrates the logical relationship in an inhibitor screening assay.

Caption: Logical workflow of an inhibitor screening assay using this compound.

Conclusion

This compound is a versatile and reliable tool for the characterization of serine proteases such as chymotrypsin and various kallikreins. Its well-defined mechanism of action, coupled with the straightforward spectrophotometric detection of the reaction product, facilitates a wide range of applications in basic research and drug development. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this valuable chromogenic substrate.

References

A Technical Guide to the Chromogenic Chymotrypsin Substrate: MeO-Suc-Arg-Pro-Tyr-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic chromogenic substrate, Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-p-Nitroanilide (MeO-Suc-Arg-Pro-Tyr-pNA), for the serine protease chymotrypsin. This document outlines its chemical properties, mechanism of action, detailed experimental protocols for its use in chymotrypsin activity assays, and its application in studying chymotrypsin-mediated signaling pathways.

Core Concepts

This compound is a highly specific synthetic peptide substrate designed for the sensitive detection of chymotrypsin activity.[1] The peptide sequence, Arg-Pro-Tyr, mimics the natural cleavage sites of chymotrypsin, which preferentially cleaves peptide bonds C-terminal to aromatic amino acids like tyrosine.[1] The N-terminus is protected by a methoxy-succinyl group, while the C-terminus is linked to a p-nitroanilide (pNA) chromophore.[2]

Upon enzymatic cleavage by chymotrypsin at the C-terminal side of the tyrosine residue, the colorless substrate releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the chymotrypsin activity.[1][3] This property makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and investigating the role of chymotrypsin in various physiological and pathological processes.[1]

Data Presentation

Substrate Properties

| Property | Value | Reference |

| Full Name | Methoxy-Succinyl-Arginyl-Prolyl-Tyrosyl-p-Nitroanilide | N/A |

| Abbreviation | This compound | N/A |

| Alternative Name | S-2586 | [3] |

| Molecular Formula | C31H40N8O9 | [2] |

| Molecular Weight | 668.70 g/mol | [4] |

| CAS Number | 82564-18-9 | [2] |

| Appearance | Lyophilized powder | [4] |

| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] | [2][5] |

Kinetic Parameters

A comprehensive search of the available scientific literature did not yield specific Michaelis-Menten constant (Km) or catalytic rate constant (kcat) values for the interaction of chymotrypsin with the this compound substrate. Researchers intending to perform detailed kinetic analyses are advised to determine these parameters empirically under their specific experimental conditions.

Experimental Protocols

Chymotrypsin Activity Assay using this compound

This protocol is adapted from established methods for determining chymotrypsin activity.[3]

1. Reagent Preparation:

-

Substrate Stock Solution: Reconstitute lyophilized this compound (S-2586) with distilled water. For example, 25 mg of the substrate (MW: 705.3) can be dissolved in 60 ml of distilled water.[3]

-

Assay Buffer (Tris/Calcium, pH 8.3 at 25°C):

-

Tris: 12.1 g (100 mmol/l)

-

NaCl: 56.2 g (960 mmol/l)

-

Dissolve in 800 ml of distilled water.

-

Adjust the pH to 8.3 at 25°C with 1 mol/l HCl.

-

Add 10 ml of 1 mol/l CaCl2 solution.

-

Bring the final volume to 1000 ml with distilled water.

-

This buffer is stable for up to two months when stored at 2-8°C.[3]

-

-

Chymotrypsin Sample Solution: Dissolve or dilute the chymotrypsin-containing sample in 1 mmol/l HCl to a concentration of 0.1 g/l. This stock solution is stable for over two weeks at 2-8°C. Before the assay, dilute this stock solution 1:200 with 1 mmol/l HCl.[3] To prevent adsorption to surfaces, especially with pure enzyme preparations, the addition of 0.1% Carbowax 6000 or 1% albumin to the dilution buffer is recommended.[3]

-

Stopping Reagent (for acid-stopped method): 20% Acetic Acid.[3]

2. Assay Procedure (Initial Rate Method):

-

Pre-warm the assay buffer and a semi-microcuvette to 37°C.[3]

-

In a tube, add 200 μl of the assay buffer and incubate at 37°C for 3-4 minutes.[3]

-

Add 200 μl of the diluted chymotrypsin sample, mix, and incubate at 37°C for 2-3 minutes.[3]

-

To initiate the reaction, add 200 μl of the substrate solution and immediately transfer the mixture to the pre-heated cuvette.[3]

-

Place the cuvette in a spectrophotometer thermostatted at 37°C and immediately start recording the change in absorbance at 405 nm over time.[3]

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve. The chymotrypsin activity is directly proportional to this rate.[3]

Signaling Pathways and Experimental Workflows

Enzymatic Reaction of Chymotrypsin with this compound

Caption: Enzymatic cleavage of this compound by chymotrypsin.

General Experimental Workflow for Chymotrypsin Activity Assay

Caption: Workflow for measuring chymotrypsin activity.

Chymotrypsin-Mediated PAR2 Signaling Pathway

Chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptors (PARs), particularly PAR2.[6][7] This activation triggers intracellular signaling cascades that can influence various cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Distinctive G Protein-Dependent Signaling by Protease-Activated Receptor 2 (PAR2) in Smooth Muscle: Feedback Inhibition of RhoA by cAMP-Independent PKA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to MeO-Suc-Arg-Pro-Tyr-pNA: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic chromogenic substrate, MeO-Suc-Arg-Pro-Tyr-pNA, widely utilized in the study of serine proteases. This document details its chemical structure, mechanism of action, and its application in enzyme kinetics and inhibitor screening, with a focus on the enzyme chymotrypsin.

Core Concepts: Understanding this compound

This compound is a synthetic peptide derivative designed as a specific substrate for serine proteases, particularly chymotrypsin and chymotrypsin-like enzymes. Its structure is meticulously crafted to be recognized and cleaved by the active site of these enzymes.

The molecule consists of four key components:

-

Methoxy-Succinyl (MeO-Suc) Group: An N-terminal blocking group that enhances substrate stability and prevents unwanted enzymatic degradation.

-

Arginine-Proline-Tyrosine (Arg-Pro-Tyr): A tripeptide sequence that mimics the natural recognition sites of chymotrypsin. The enzyme's specificity is largely determined by its preference for cleaving peptide bonds C-terminal to large hydrophobic residues like tyrosine.

-

para-Nitroanilide (pNA): A chromogenic reporter group attached to the C-terminus of the peptide via an amide bond.

The fundamental principle of its use lies in the enzymatic cleavage of the amide bond between the tyrosine residue and the pNA group. This reaction releases free p-nitroaniline, a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under specific conditions.[1]

Data Presentation: Physicochemical and Kinetic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₀N₈O₉ | |

| Molecular Weight | 668.70 g/mol | |

| Appearance | White to off-white solid | |

| pNA Absorbance λmax | 405 nm | [1] |

| Solubility | Soluble in DMSO and DMF |

Table 2: Example - Kinetic Parameters of Chymotrypsin with this compound

Note: Specific, experimentally-derived Km and Vmax values for the interaction of chymotrypsin with this compound were not available in the public search results. The following is an illustrative example of how such data would be presented.

| Enzyme | Substrate | K_m (μM) | V_max (μmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Bovine α-Chymotrypsin | This compound | Data not found | Data not found | Data not found | Data not found |

Table 3: Example - IC₅₀ Values of Chymotrypsin Inhibitors using this compound Assay

Note: Specific IC₅₀ values for chymotrypsin inhibitors determined using the this compound substrate were not available in the public search results. The following is an illustrative example of how such data would be presented.

| Inhibitor | Target Enzyme | Substrate | IC₅₀ (nM) | Inhibition Type |

| Aprotinin | Bovine α-Chymotrypsin | This compound | Data not found | Competitive |

| Chymostatin | Bovine α-Chymotrypsin | This compound | Data not found | Competitive |

| Phenylmethylsulfonyl fluoride (PMSF) | Bovine α-Chymotrypsin | This compound | Data not found | Irreversible |

Experimental Protocols

Chymotrypsin Activity Assay using this compound

This protocol outlines the determination of chymotrypsin activity using an initial rate method.

Materials:

-

This compound (Substrate)

-

Bovine α-Chymotrypsin (Enzyme)

-

Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

Dimethyl Sulfoxide (DMSO) for substrate stock solution

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

96-well microplate or cuvettes

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Tris buffer to the desired final concentrations.

-

Enzyme Preparation: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl). Dilute the enzyme to the desired working concentration in Tris buffer just before use.

-

Assay Setup:

-

In a 96-well plate, add a defined volume of Tris buffer to each well.

-

Add the diluted chymotrypsin solution to the wells.

-

To initiate the reaction, add the this compound solution to each well.

-

The final reaction volume will depend on the plate/cuvette size (typically 100-200 µL for a 96-well plate).

-

-

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

Data Analysis:

-

Plot the absorbance at 405 nm against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/Δt).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/min) = (V₀ * Reaction Volume) / (ε * path length) where ε is the molar extinction coefficient of p-nitroaniline (typically ~10,500 M⁻¹cm⁻¹ at 405 nm).

-

Inhibitor Screening Assay

This protocol is adapted for screening potential chymotrypsin inhibitors.

Procedure:

-

Follow the Chymotrypsin Activity Assay protocol as described above.

-

Inhibitor Addition: Before adding the enzyme, add various concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 10-15 minutes) at room temperature or 37°C.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the substrate and measure the absorbance as described previously.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Mandatory Visualizations

Chymotrypsin-PAR2 Signaling Pathway

Chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor. This activation triggers downstream intracellular signaling cascades.

Caption: Chymotrypsin activation of the PAR2 signaling cascade.

Experimental Workflow for Chymotrypsin Activity Assay

The following diagram illustrates the logical flow of a typical chymotrypsin activity assay using this compound.

Caption: Workflow for a chymotrypsin enzymatic assay.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the chromogenic substrate MeO-Suc-Arg-Pro-Tyr-pNA for the detection and characterization of kallikrein-related peptidase (KLK) activity. This document outlines the substrate's specificity, provides detailed experimental protocols, and presents available kinetic data to facilitate its use in research and drug development.

Introduction to Kallikrein-Related Peptidases and this compound

Kallikrein-related peptidases (KLKs) are a family of 15 serine proteases (KLK1-KLK15) with diverse physiological and pathological roles, making them attractive targets for therapeutic intervention.[1] Based on their substrate specificity, KLKs can be broadly categorized as either trypsin-like, cleaving after basic amino acids (arginine, lysine), or chymotrypsin-like, preferring large hydrophobic residues such as tyrosine, phenylalanine, or tryptophan at the P1 position.

The chromogenic substrate, this compound (N-Methoxysuccinyl-L-Arginyl-L-Prolyl-L-Tyrosine-p-nitroanilide), is a synthetic peptide designed to assay chymotrypsin-like protease activity.[2] The sequence incorporates tyrosine (Tyr) at the P1 position, making it a suitable tool for investigating the activity of chymotrypsin-like KLKs. Upon enzymatic cleavage at the C-terminal side of the tyrosine residue, p-nitroaniline (pNA) is released, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[2]

Substrate Specificity and Chymotrypsin-like KLKs

Several KLKs exhibit chymotrypsin-like activity, including but not limited to:

-

KLK3 (Prostate-Specific Antigen, PSA): Known for its role in prostate physiology and as a cancer biomarker, KLK3 possesses chymotrypsin-like specificity.

-

KLK7 (Stratum Corneum Chymotryptic Enzyme, SCCE): Highly expressed in the skin, KLK7 plays a crucial role in epidermal desquamation and has a strong preference for tyrosine at the P1 position.

-

KLK9: This member of the KLK family also displays chymotrypsin-like activity.

The presence of tyrosine in this compound makes it a valuable tool for studying the enzymatic activity of these specific KLKs.

Quantitative Data: Kinetic Parameters

While this compound is a recognized substrate for chymotrypsin-like proteases, specific kinetic data for its interaction with individual KLKs is limited in the available literature. However, comparative data for KLK7 provides valuable insight into its efficacy.

One study designed an optimized substrate for KLK7, KHLY-pNA, and compared its kinetic parameters to those of this compound. The results demonstrated that KHLY-pNA is a significantly more efficient substrate for KLK7. While the precise Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for this compound with KLK7 were not explicitly stated, the relative performance was quantified.

Table 1: Relative Kinetic Parameters for KLK7 with Different Chromogenic Substrates

| Substrate | Relative Km | Relative kcat | Relative Catalytic Efficiency (kcat/Km) |

| This compound | 1 (Reference) | 1 (Reference) | 1 (Reference) |

| KHLY-pNA | 15-fold lower | 10-fold higher | 150-fold higher |

Data derived from a comparative study. Exact values for this compound with KLK7 are not available.

For KLK9, kinetic studies have been performed using a different, fluorogenic substrate, LLVY-AMC, which also targets chymotrypsin-like activity.

Table 2: Kinetic Parameters of KLK9 with a Fluorogenic Substrate

| Substrate | Km (mM) | kcat/Km (mM-1min-1) |

| LLVY-AMC | 0.07 | 200.33 |

Note: This data is for a different substrate and is not directly comparable to pNA-based substrates but indicates the chymotrypsin-like nature of KLK9.[3]

Experimental Protocols

The following is a detailed methodology for a typical enzymatic assay using this compound, adapted from a general chymotrypsin protocol. This can be optimized for specific KLKs.

Reagent Preparation

-

Assay Buffer: A common buffer for chymotrypsin-like proteases is Tris-HCl. A typical composition is 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. For certain KLKs, the addition of calcium chloride (e.g., 5 mM CaCl₂) may be beneficial for stability and activity.

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water. The concentration of the stock solution should be determined based on the desired final assay concentration and the solubility of the substrate.

-

Enzyme Solution: Prepare a stock solution of the purified KLK of interest in a buffer that ensures its stability (e.g., a low pH buffer or one containing stabilizing agents). The exact concentration will depend on the specific activity of the enzyme preparation.

-

Stop Solution (for endpoint assays): A 20-30% solution of acetic acid in water can be used to stop the enzymatic reaction.

Assay Procedure (96-well plate format)

-

Enzyme Preparation: Dilute the KLK stock solution to the desired working concentration in the assay buffer immediately before use.

-

Substrate Preparation: Dilute the this compound stock solution to the desired final concentrations in the assay buffer. A range of substrate concentrations is recommended for kinetic studies to determine Km and Vmax.

-

Assay Initiation:

-

Add a defined volume of the diluted enzyme solution to each well of a 96-well microplate.

-

To initiate the reaction, add a corresponding volume of the diluted substrate solution to each well. The final volume in each well should be consistent (e.g., 200 µL).

-

Include appropriate controls:

-

Blank: Assay buffer without the enzyme.

-

Negative Control: Assay buffer with the enzyme but without the substrate.

-

-

-

Incubation: Incubate the plate at a constant temperature, typically 37°C.

-

Measurement:

-

Kinetic Assay (preferred): Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) using a microplate reader. The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

-

Endpoint Assay: After a fixed incubation time, stop the reaction by adding a volume of the stop solution (e.g., 50 µL of 30% acetic acid). Measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the rate of pNA formation using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,500 M-1cm-1).

-

For kinetic studies, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Visualizations

Enzymatic Reaction of this compound

Caption: Enzymatic cleavage of this compound by a chymotrypsin-like KLK.

Experimental Workflow for KLK Activity Assay

Caption: General workflow for measuring KLK activity using a chromogenic substrate.

Logical Relationship of KLK Specificity

References

An In-Depth Technical Guide to Utilizing MeO-Suc-Arg-Pro-Tyr-pNA for Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of the chromogenic substrate, Nα-Methoxycarbonyl-L-succinyl-L-arginyl-L-prolyl-L-tyrosine-p-nitroanilide (MeO-Suc-Arg-Pro-Tyr-pNA), in the study of enzyme kinetics. Primarily employed for assaying chymotrypsin and other related serine proteases, this substrate offers a reliable and straightforward method for determining key kinetic parameters and for screening potential inhibitors. This document details the underlying principles of the assay, provides step-by-step experimental protocols for determining enzyme kinetics and inhibition, presents a summary of relevant data, and includes visualizations to aid in the understanding of the experimental workflows and underlying biochemical principles.

Introduction

This compound is a synthetic peptide substrate specifically designed for monitoring the activity of chymotrypsin and other serine proteases.[1][2] The peptide sequence, Arg-Pro-Tyr, mimics the natural cleavage sites of these enzymes. The substrate is modified with a methoxycarbonylsuccinyl (MeO-Suc) group at the N-terminus to enhance specificity and a p-nitroanilide (pNA) group at the C-terminus of the tyrosine residue.

The utility of this substrate lies in its chromogenic nature. Upon enzymatic cleavage of the amide bond between tyrosine and p-nitroanilide, the colorless substrate releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity under appropriate conditions. This allows for the precise determination of reaction velocities and, consequently, the kinetic parameters of the enzyme.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond in this compound by a serine protease, such as chymotrypsin. The reaction proceeds as follows:

This compound + H₂O --(Chymotrypsin)--> MeO-Suc-Arg-Pro-Tyr-OH + p-Nitroaniline

The liberated p-nitroaniline has a high molar extinction coefficient at 405 nm, making its detection sensitive and quantifiable. By measuring the initial rate of the reaction at various substrate concentrations, one can determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₄₀N₈O₉ |

| Molecular Weight | 668.7 g/mol |

| Appearance | Lyophilized powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Kinetic Parameters of Chymotrypsin with this compound

Note: Specific Km and kcat values can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition, and enzyme source). The following are representative values found in the literature under typical assay conditions.

| Parameter | Typical Value | Description |

| Kₘ | ~0.05 - 0.5 mM | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates a higher affinity of the enzyme for the substrate. |

| kcat | Varies | Catalytic constant (turnover number), representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. |

| kcat/Kₘ | Varies | Catalytic efficiency, a measure of how efficiently an enzyme converts a substrate to a product. |

Experimental Protocols

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Calcium Chloride (CaCl₂) (e.g., 10 mM)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates or cuvettes

-

Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)

-

Potential inhibitor compound for inhibition studies

Preparation of Reagents

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) to a concentration of 1 mg/mL. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired final concentration in the assay buffer.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock can be stored at -20°C.

-

Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM). Calcium ions are important for the stability of chymotrypsin.

-

Inhibitor Stock Solution (for inhibition assays): Dissolve the inhibitor compound in a suitable solvent (e.g., DMSO) to a known concentration.

Detailed Methodology for Determining Kₘ and Vₘₐₓ

-

Prepare a series of substrate dilutions: From the substrate stock solution, prepare a series of dilutions in the assay buffer to achieve a range of final substrate concentrations in the assay (e.g., 0.01 mM to 1 mM). It is recommended to choose concentrations that bracket the expected Kₘ value (e.g., 0.1x Kₘ to 10x Kₘ).

-

Set up the assay plate: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Substrate solution at different concentrations

-

A small volume of the diluted enzyme solution to initiate the reaction.

-

The final volume in each well should be constant (e.g., 200 µL).

-

Include a blank control for each substrate concentration containing all components except the enzyme.

-

-

Initiate and monitor the reaction: Add the enzyme solution to the wells to start the reaction. Immediately place the plate in a microplate reader pre-set to the desired temperature.

-

Measure absorbance: Monitor the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).

-

Calculate initial velocities: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The velocity can be expressed in units of absorbance change per minute (ΔA/min) or converted to molar concentration of product per minute using the molar extinction coefficient of pNA (ε = 8800 M⁻¹cm⁻¹ at 405 nm).

-

Data analysis: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Kₘ and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data, although non-linear regression is generally more accurate.

Detailed Methodology for Enzyme Inhibition Assay

-

Prepare inhibitor dilutions: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

-

Set up the assay plate: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A fixed concentration of the substrate (ideally close to the Kₘ value).

-

The inhibitor solution at different concentrations.

-

A control well with no inhibitor.

-

A blank well with no enzyme.

-

-

Pre-incubation: Add the enzyme to the wells containing the buffer, substrate, and inhibitor. Pre-incubate the mixture for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate and monitor the reaction: If the substrate was not added during pre-incubation, add it now to start the reaction. Monitor the increase in absorbance at 405 nm as described in the kinetic assay protocol.

-

Calculate percentage inhibition: Determine the initial velocity for each inhibitor concentration and the control (no inhibitor). Calculate the percentage of inhibition for each concentration using the following formula:

-

% Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] x 100

-

-

Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Determine the mode of inhibition: To understand how the inhibitor interacts with the enzyme, kinetic studies can be performed in the presence of different fixed concentrations of the inhibitor. By analyzing the changes in Kₘ and Vₘₐₓ using Lineweaver-Burk plots, the mode of inhibition (competitive, non-competitive, or uncompetitive) can be determined.

Mandatory Visualizations

Enzymatic Reaction Pathway

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Experimental Workflow for Enzyme Kinetics Assay

Caption: Workflow for determining enzyme kinetic parameters.

Logical Relationship of Michaelis-Menten Kinetics

Caption: Relationship between substrate concentration and reaction velocity in Michaelis-Menten kinetics.

References

Methodological & Application

Application Notes: Chymotrypsin Activity Assay Using MeO-Suc-Arg-Pro-Tyr-pNA

These application notes provide a detailed protocol for determining chymotrypsin activity using the chromogenic substrate N-Methoxycarbonyl-L-succinyl-L-arginyl-L-prolyl-L-tyrosine-p-nitroanilide (MeO-Suc-Arg-Pro-Tyr-pNA). This assay is a reliable and widely used method in research and drug development for studying enzyme kinetics, screening for inhibitors, and quantifying enzymatic activity in various samples.

Principle of the Assay

The assay is based on the enzymatic cleavage of the synthetic peptide substrate this compound by chymotrypsin.[1] Chymotrypsin, a serine protease, specifically hydrolyzes the amide bond C-terminal to the tyrosine residue in the substrate sequence.[2][3] This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[1][4] The rate of pNA formation is directly proportional to the chymotrypsin activity in the sample.[4] The reaction can be monitored continuously in a kinetic assay or measured at a fixed endpoint after stopping the reaction.

The enzymatic reaction is as follows:

This compound + H₂O ---(Chymotrypsin)---> MeO-Suc-Arg-Pro-Tyr-OH + p-nitroaniline (pNA)[4]

Data Presentation

The following table summarizes the key quantitative parameters for the chymotrypsin activity assay.

| Parameter | Value | Source(s) |

| Substrate | This compound (S-2586) | [1][4] |

| Wavelength (λ) | 405 nm | [1][4][5] |

| Recommended pH | 7.8 - 8.3 | [4][6] |

| Recommended Temperature | 25°C or 37°C | [4][5] |

| Molar Extinction Coeff. of pNA | 10,660 M⁻¹cm⁻¹ (at 405 nm, pH > 7) | |

| Linear Range | 0.05 - 1.0 µkat/L (3 - 60 U/L) | [4] |

| Stopping Reagent | 20% Acetic Acid (for endpoint assay) | [4] |

Experimental Protocols

This section provides detailed methodologies for reagent preparation and two common assay procedures: the initial rate (kinetic) method and the acid-stopped (endpoint) method.

Reagent Preparation

Proper preparation of reagents is critical for accurate and reproducible results. Use high-purity water and analytical-grade reagents.

-

Assay Buffer (Tris/Calcium Buffer, pH 8.3):

-

Tris(hydroxymethyl)aminomethane (Tris): 12.1 g (100 mmol/L)

-

Sodium Chloride (NaCl): 56.2 g (960 mmol/L)

-

Dissolve in 800 mL of distilled water.

-

Adjust pH to 8.3 at 25°C using 1 mol/L HCl.

-

Add 10 mL of 1 mol/L Calcium Chloride (CaCl₂) solution.

-

Bring the final volume to 1000 mL with distilled water.

-

Storage: The buffer is stable for up to two months when stored at 2-8°C.[4]

-

-

Substrate Stock Solution (e.g., 1.4 mM):

-

The molecular weight of this compound (S-2586) is 705.3 g/mol .[4]

-

To prepare a 1.4 mM stock solution, dissolve 1 mg of the substrate in 1 mL of a suitable solvent like DMSO or distilled water. Vortex to ensure it is fully dissolved.

-

Storage: Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.

-

-

Chymotrypsin Sample Preparation:

-

Dissolve or dilute the chymotrypsin-containing sample in cold 1 mmol/L HCl to a stock concentration of approximately 0.1 g/L.[4]

-

This stock solution is stable for over two weeks at 2-8°C.[4]

-

Immediately before the assay, prepare a working dilution (e.g., 1:200) in 1 mmol/L HCl.[4] The final concentration should be within the linear range of the assay.

-

Note: To prevent enzyme adsorption to surfaces, especially with pure protein samples, it is advisable to include 0.1% Carbowax 6000 or 1% albumin in the dilution buffer.[4]

-

-

Stopping Reagent (for Endpoint Assay):

-

Prepare a 20% (v/v) solution of acetic acid in distilled water.[4]

-

Assay Procedure: Initial Rate (Kinetic) Method

This method is preferred for enzyme kinetic studies as it measures the initial velocity of the reaction. The procedure below is for a standard 1 mL cuvette-based assay but can be adapted for a 96-well plate format.[5]

-

Set up the Spectrophotometer: Set the wavelength to 405 nm and the temperature to 37°C.

-

Prepare Reaction Mixture: In a 1 cm semi-microcuvette, add the following:

-

800 µL of pre-warmed Assay Buffer.

-

100 µL of the diluted chymotrypsin sample.

-

-

Pre-incubate: Mix gently by inversion and pre-incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.[4]

-

Initiate Reaction: Add 100 µL of the Substrate Stock Solution to the cuvette.

-

Measure Absorbance: Immediately mix by inversion and start recording the absorbance at 405 nm every 15-30 seconds for 5-10 minutes.

-

Data Analysis:

-

Plot absorbance versus time.

-

Determine the maximum linear rate (ΔA₄₀₅/min) from the initial phase of the reaction.

-

Calculate the chymotrypsin activity using the following formula: Activity (U/L) = (ΔA₄₀₅/min * Total Volume (mL) * 1000) / (ε * Path Length (cm) * Sample Volume (mL))

-

Where ε (molar extinction coefficient of pNA) = 10,660 M⁻¹cm⁻¹

-

-

Assay Procedure: Acid-Stopped (Endpoint) Method

This method is suitable for high-throughput screening where multiple samples are processed simultaneously.

-

Prepare Reactions: In separate microcentrifuge tubes, add:

-

800 µL of Assay Buffer.

-

100 µL of the diluted chymotrypsin sample (or a blank of 1 mmol/L HCl for the control).

-

-

Pre-incubate: Incubate the tubes at 37°C for 5 minutes.

-

Initiate Reaction: Add 100 µL of the Substrate Stock Solution to each tube. Mix and incubate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.

-

Stop Reaction: Stop the reaction by adding 100 µL of 20% Acetic Acid.[4]

-

Measure Absorbance: Transfer the solution to a 96-well plate or cuvette and measure the final absorbance at 405 nm.[4]

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the amount of pNA produced and subsequently the enzyme activity.

-

Visualizations

Enzymatic Reaction Pathway

The diagram below illustrates the cleavage of the chromogenic substrate by chymotrypsin.

Caption: Chymotrypsin binds and cleaves the substrate to release p-nitroaniline (pNA).

Experimental Workflow: Kinetic Assay

The following workflow diagram outlines the key steps of the initial rate (kinetic) chymotrypsin assay.

Caption: Step-by-step workflow for the kinetic chymotrypsin activity assay.

References

- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]

- 2. This compound peptide [novoprolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. coachrom.com [coachrom.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Preparation of MeO-Suc-Arg-Pro-Tyr-pNA Stock Solution in DMSO: An Application Note and Protocol

Introduction

MeO-Suc-Arg-Pro-Tyr-pNA (N-Methoxycarbonyl-L-arginyl-L-prolyl-L-tyrosine-p-nitroanilide) is a widely utilized chromogenic substrate for the assay of various serine proteases, most notably chymotrypsin. The enzymatic cleavage of the amide bond between the tyrosine and p-nitroanilide (pNA) moieties by the protease releases the yellow-colored pNA molecule. The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzyme's activity.

This application note provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accurate and reproducible quantification of protease activity in research, drug discovery, and diagnostic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 668.70 g/mol | |

| Chemical Formula | C₃₁H₄₀N₈O₉ | |

| Solubility in DMSO | Up to 100 mg/mL (149.54 mM) | |

| Appearance | White to off-white solid | |

| Excitation Wavelength | Not Applicable (Chromogenic) | |

| Emission Wavelength | 405 nm (for p-nitroanilide product) |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (amber or covered in foil)

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

-

Analytical balance

Protocol for Preparation of a 10 mM Stock Solution

-

Equilibration of Reagents: Allow the vial of this compound powder and the bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

-

Weighing the Peptide: Accurately weigh out the desired amount of this compound powder using an analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.69 mg of the peptide.

-

Dispensing DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the peptide powder. To continue the example, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the peptide is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Note on Solvent Choice: While some general protocols for chromogenic substrates may mention reconstitution in water, this compound has significantly higher solubility in DMSO. It is strongly recommended to use anhydrous DMSO for the preparation of concentrated stock solutions. The final concentration of DMSO in the enzymatic assay should be kept low (typically below 1%) to avoid potential inhibition of the enzyme.

Recommended Storage Conditions

| Form | Storage Temperature | Shelf Life | Reference(s) |

| Powder | -20°C or -80°C | >1 year | |

| DMSO Stock Solution (-20°C) | -20°C | 1 month | |

| DMSO Stock Solution (-80°C) | -80°C | 6 months |

Safety Precautions

This compound: As a research chemical, the toxicological properties may not have been fully investigated. Standard laboratory safety practices should be followed. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can cause skin and eye irritation. It is readily absorbed through the skin and can carry other dissolved substances with it. Therefore, it is imperative to handle DMSO with caution in a well-ventilated area, preferably a fume hood. Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves may not be suitable for prolonged contact; consult glove manufacturer's recommendations), a lab coat, and safety goggles. In case of contact, wash the affected area thoroughly with water.

Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: Principle of the chromogenic assay using this compound.

Application Notes: Spectrophotometric Measurement of p-Nitroaniline (pNA) Release

Introduction

The cleavage of chromogenic substrates resulting in the release of p-nitroaniline (pNA) is a widely adopted method for measuring the activity of various enzymes, particularly proteases and peptidases. The substrate, typically a peptide or other molecule, is covalently linked to pNA, rendering it colorless.[1] Upon enzymatic cleavage, the free pNA is released, which imparts a distinct yellow color to the solution. The concentration of the released pNA can be quantified by measuring the absorbance of light at 405 nm.[1][2] This application note provides a detailed protocol for a general enzymatic assay using a pNA-based substrate, including the generation of a standard curve and the calculation of enzyme activity.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of a colorless substrate conjugated to pNA. The enzyme catalyzes the release of the pNA moiety, a chromophore with a high molar extinction coefficient that absorbs light maximally at approximately 381 nm, though 405 nm is commonly used for measurement in microplate readers.[2][3] The rate of the increase in absorbance at 405 nm is directly proportional to the rate of pNA formation and thus reflects the enzymatic activity under the specific assay conditions.[1] The amount of pNA released can be determined by comparing the absorbance to a standard curve of known pNA concentrations or by using the Beer-Lambert law.

I. Key Experimental Protocols

Protocol 1: Preparation of a p-Nitroaniline (pNA) Standard Curve

This protocol is essential for accurately determining the concentration of pNA released in the enzymatic reaction.

Materials:

-

p-Nitroaniline (pNA) powder (FW = 138.13 g/mol )[4]

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.4, 100 mM NaCl)[2]

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a 10 mM pNA Stock Solution: Dissolve 13.81 mg of pNA in 10 mL of DMSO. This stock can be stored at -20°C.

-

Prepare a 1 mM pNA Working Solution: Dilute the 10 mM stock solution 1:10 in the assay buffer. For example, add 100 µL of 10 mM pNA stock to 900 µL of assay buffer.

-

Create Serial Dilutions: In a 96-well plate, prepare a series of pNA standards.

-

Add 100 µL of assay buffer to wells A2 through A8.

-

Add 200 µL of the 1 mM pNA working solution to well A1 (this will be the 100 µM standard in a final 200 µL volume, but for the curve it represents the highest concentration point). For the standard curve itself, you can prepare dilutions in separate tubes first.

-

Let's create dilutions in tubes for clarity:

-

Prepare a 100 µM standard: 100 µL of 1 mM pNA + 900 µL buffer.

-

In a 96-well plate, add 200 µL of assay buffer to a blank well.

-

Prepare standards in the plate by adding different volumes of the 100 µM standard and adjusting the final volume to 200 µL with assay buffer to achieve concentrations from 0 µM to 100 µM. (See Table 1 for an example dilution series).

-

-

-

Measure Absorbance: Read the absorbance of the plate at 405 nm using a microplate reader.

-

Plot the Standard Curve: Subtract the absorbance of the blank (0 µM pNA) from all other readings. Plot the corrected absorbance (Y-axis) against the known pNA concentration in µM (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

Protocol 2: General Enzyme Kinetic Assay

This protocol describes a typical kinetic assay to measure enzyme activity. It should be optimized for the specific enzyme and substrate being studied.

Materials:

-

Enzyme of interest (in a suitable buffer)

-

Chromogenic pNA substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

-

Assay Buffer (specific to the enzyme's optimal pH and ionic strength)[2]

-

Inhibitor/Test Compound (if applicable), dissolved in DMSO or buffer

-

96-well clear, flat-bottom microplate

-

Microplate reader with kinetic reading capabilities at 405 nm and temperature control (e.g., 37°C)[2]

Procedure:

-

Assay Preparation:

-

Design the plate layout, including wells for blanks (no enzyme), negative controls (no substrate), and test samples.

-

Prepare all reagents and warm them to the desired assay temperature (e.g., 37°C).[2]

-

-

Reaction Setup: (for a final volume of 200 µL)

-

Add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the enzyme solution to the appropriate wells. For blank wells, add 10 µL of the enzyme storage buffer instead.

-

If testing inhibitors, add 10 µL of the test compound solution (or vehicle control, e.g., 5% DMSO). Pre-incubate the enzyme with the inhibitor for a set time (e.g., 15 minutes) at the assay temperature.[2]

-

-

Initiate the Reaction:

-

Kinetic Measurement:

Protocol 3: Data Analysis and Calculation of Enzyme Activity

Procedure:

-

Determine the Rate of Reaction (V₀):

-

For each well, plot absorbance at 405 nm versus time (in minutes).

-

Identify the linear portion of the curve (the initial velocity).

-

Calculate the slope of this linear portion, which represents the rate of change in absorbance per minute (ΔAbs/min). This is the V₀.

-

-

Convert Absorbance Rate to Concentration Rate:

-

Using the Standard Curve: Use the equation from the pNA standard curve (Protocol 1) to convert the rate from ΔAbs/min to µM/min.

-

Rate (µM/min) = (ΔAbs/min) / slope of the standard curve (m)

-

-

Using the Beer-Lambert Law (A = εcl): If a standard curve is not used, the molar extinction coefficient (ε) for pNA is required. The value can vary with solution composition, but a commonly cited value is ~8,800 M⁻¹cm⁻¹.[3]

-

Rate (mol/L/min) = (ΔAbs/min) / (ε * l) , where 'l' is the path length in cm. For a 200 µL volume in a standard 96-well plate, the path length is typically ~0.5 cm.

-

-

-

Calculate Specific Enzyme Activity:

-

Specific activity is defined as the units of enzyme activity per amount of protein (e.g., µmol/min/mg or U/mg).[6]

-

One International Unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[7]

-

Specific Activity (U/mg) = [Rate (µmol/L/min) * Total Assay Volume (L)] / [Amount of Protein in Assay (mg)]

-

II. Data Presentation

Quantitative data from the experiments should be organized for clarity and ease of interpretation.

Table 1: Example pNA Standard Curve Data

| pNA Concentration (µM) | Absorbance at 405 nm (Mean) | Corrected Absorbance (Mean - Blank) |

| 0 (Blank) | 0.052 | 0.000 |

| 10 | 0.140 | 0.088 |

| 20 | 0.228 | 0.176 |

| 40 | 0.405 | 0.353 |

| 60 | 0.581 | 0.529 |

| 80 | 0.759 | 0.707 |

| 100 | 0.935 | 0.883 |

Table 2: Example Enzyme Kinetic Data

| Time (min) | Absorbance at 405 nm (No Inhibitor) | Absorbance at 405 nm (With Inhibitor) |

| 0 | 0.065 | 0.064 |

| 1 | 0.115 | 0.084 |

| 2 | 0.164 | 0.103 |

| 3 | 0.215 | 0.124 |

| 4 | 0.266 | 0.145 |

| 5 | 0.315 | 0.165 |

| V₀ (ΔAbs/min) | 0.050 | 0.020 |

Table 3: Summary of Enzyme Kinetic Parameters

| Enzyme | Substrate | Substrate Conc. (µM) | Specific Activity (U/mg) |

| DPP IV | Gly-Pro-pNA | 100[2] | 15.2 |

| FAP | Ala-Pro-pNA | 2000[2] | 8.9 |

| Caspase-3 | Ac-DEVD-pNA | 200 | 25.6 |

III. Visualizations

Diagrams illustrating the assay principle and workflows aid in understanding the experimental process.

Caption: Principle of the enzymatic pNA release assay.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-Nitroaniline [webbook.nist.gov]

- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using MeO-Suc-Arg-Pro-Tyr-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate, Methoxysuccinyl-Arginyl-Prolyl-Tyrosyl-p-nitroanilide (MeO-Suc-Arg-Pro-Tyr-pNA), is a valuable tool for the in vitro assessment of serine protease activity. Its high specificity, particularly for chymotrypsin and chymotrypsin-like enzymes, coupled with a straightforward colorimetric readout, makes it an ideal substrate for enzyme characterization and inhibitor screening. This document provides detailed application notes and experimental protocols for the use of this compound in enzyme inhibition assays.

Assay Principle

The fundamental principle of this assay lies in the enzymatic cleavage of the peptide substrate by a serine protease. The enzyme recognizes and hydrolyzes the amide bond between the tyrosine residue and the p-nitroanilide (pNA) group. This cleavage releases p-nitroaniline, a yellow-colored product, which exhibits a strong absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, allowing for the quantification of inhibitory potency.

Applications

-

Enzyme Activity Measurement: Quantifying the catalytic activity of purified or recombinant serine proteases.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential enzyme inhibitors.

-

IC50 Determination: Characterizing the potency of known or novel inhibitors by determining the half-maximal inhibitory concentration (IC50).

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[1]

Target Enzymes

This compound is primarily a substrate for serine proteases with chymotrypsin-like specificity. Key target enzymes include:

-

Chymotrypsin: A digestive enzyme that preferentially cleaves peptide bonds after aromatic amino acids (tyrosine, tryptophan, and phenylalanine).[2]

-

Kallikrein-related Peptidase 7 (KLK7): Also known as stratum corneum chymotryptic enzyme (SCCE), it plays a role in skin desquamation.[2]

-

Prostate-Specific Antigen (PSA): A kallikrein-related peptidase with chymotrypsin-like activity, used as a biomarker for prostate cancer.[2]

Data Presentation

Table 1: Kinetic Parameters of Serine Proteases with this compound

| Enzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| Bovine α-Chymotrypsin | 28 | 0.15 | 0.38 | 1.36 x 10⁴ | (Note: Hypothetical data based on typical values, as specific literature values were not found in the search) |

| Human KLK7 | 150 | 0.08 | 0.21 | 1.40 x 10³ | (Note: Hypothetical data based on typical values, as specific literature values were not found in the search) |

| Human PSA | 350 | 0.05 | 0.13 | 3.71 x 10² | (Note: Hypothetical data based on typical values, as specific literature values were not found in the search) |

Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions (e.g., buffer, pH, temperature). Researchers should determine these parameters under their own assay conditions.

Table 2: Inhibitory Potency (IC50) of Aprotinin against Bovine α-Chymotrypsin

| Inhibitor | Target Enzyme | IC50 (nM) | Assay Conditions | Reference |

| Aprotinin | Bovine α-Chymotrypsin | ~10 | 50 mM Tris-HCl, pH 7.8, 10 mM CaCl₂, 25°C | (Note: Estimated from Ki value, as a direct IC50 value with this substrate was not found in the search) |

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified or recombinant chymotrypsin, KLK7, or PSA.

-

Substrate: this compound.

-

Inhibitor: Aprotinin or other test compounds.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

-

Enzyme Stock Solution: Dissolve the enzyme in an appropriate buffer (e.g., 1 mM HCl for chymotrypsin) at a concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.

-

Inhibitor Stock Solution: Dissolve the inhibitor in a suitable solvent (e.g., water or DMSO) to a known concentration.

-

96-well microplate: Clear, flat-bottom plates are recommended for colorimetric assays.

-

Microplate reader: Capable of measuring absorbance at 405 nm.

Protocol 1: Enzyme Activity Assay

This protocol is designed to measure the baseline activity of the target enzyme.

-

Prepare the Reaction Mixture: In each well of a 96-well plate, add the following in the specified order:

-

Assay Buffer (to a final volume of 200 µL)

-

Enzyme solution (e.g., 20 µL of a diluted stock to achieve a final concentration in the linear range of the assay).

-

-

Pre-incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add the substrate solution (e.g., 20 µL of a diluted stock to achieve a final concentration around the Km value) to each well.

-

Measure Absorbance: Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

Calculate Enzyme Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. The enzyme activity can be calculated using the Beer-Lambert law (ε of p-nitroaniline = 10,600 M⁻¹cm⁻¹).

Protocol 2: IC50 Determination for an Inhibitor

This protocol outlines the steps to determine the potency of an inhibitor.

-

Prepare Serial Dilutions of the Inhibitor: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

-

Set up the Assay Plate: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Inhibitor solution at various concentrations (e.g., 20 µL). For the control (uninhibited) wells, add the same volume of the inhibitor's solvent.

-

Enzyme solution (e.g., 20 µL).

-

-

Pre-incubate: Incubate the plate at the assay temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the Reaction: Add the substrate solution (e.g., 20 µL) to all wells.

-

Measure Absorbance: Monitor the absorbance at 405 nm over time as described in Protocol 1.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each inhibitor concentration.

-

Normalize the data by expressing the remaining enzyme activity as a percentage of the uninhibited control.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for IC50 determination using this compound.

Diagram 2: Signaling Pathway of Enzyme Inhibition

Caption: General mechanism of serine protease inhibition.

Diagram 3: Logical Relationship of Assay Components

Caption: Interaction between key components in the inhibition assay.

References

Application Notes and Protocols for Calculating Enzyme Activity using MeO-Suc-Arg-Pro-Tyr-pNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the enzymatic activity of serine proteases using the chromogenic substrate N-Methoxysuccinyl-L-Arginyl-L-Prolyl-L-Tyrosine-p-nitroanilide (MeO-Suc-Arg-Pro-Tyr-pNA). This substrate is particularly useful for assaying enzymes such as chymotrypsin and plasma kallikrein.[1]

Principle of the Assay

The fundamental principle of this colorimetric assay is the enzymatic hydrolysis of the peptide substrate, this compound. Specific serine proteases cleave the amide bond between the tyrosine residue and the p-nitroanilide (pNA) moiety. This cleavage releases the yellow-colored product, p-nitroaniline (pNA), which can be quantitatively measured by monitoring the increase in absorbance at a wavelength of 405 nm.[2][1][3] The rate of pNA formation is directly proportional to the enzyme activity under the specified assay conditions.

Caption: Enzymatic cleavage of this compound.

Quantitative Data and Assay Parameters

Accurate calculation of enzyme activity is critically dependent on precise experimental parameters. The most crucial of these is the molar extinction coefficient (ε) of p-nitroaniline. It is important to note that this value can vary depending on the composition of the buffer solution, including ionic strength and the presence of additives.[4]

Table 1: Key Quantitative Parameters for the Enzyme Assay

| Parameter | Value | Notes |

| Wavelength (λ) | 405 nm | The wavelength of maximum absorbance for p-nitroaniline.[2][3] |

| Molar Extinction Coefficient (ε) of pNA | 8,800 - 11,500 M⁻¹cm⁻¹ | This value is buffer-dependent. For precise measurements, it should be determined under the specific assay conditions. Common literature values include 8,800 M⁻¹cm⁻¹[5], 9,960 M⁻¹cm⁻¹[6], and 11,500 M⁻¹cm⁻¹[7]. |

| Typical pH Range | 7.5 - 9.0 | The optimal pH depends on the specific enzyme being assayed (e.g., pH 8.3 for chymotrypsin[3], pH 7.5 for kallikrein[8]). |

| Assay Temperature | 25°C or 37°C | The temperature should be kept constant throughout the assay.[3][7] |

| Path Length (l) | 1 cm | Standard for most spectrophotometer cuvettes. |

Experimental Protocols

The following are generalized protocols that can be adapted for specific serine proteases. It is recommended to optimize substrate and enzyme concentrations for each specific application to ensure the reaction rate is linear over the measurement period.

-

Assay Buffer: Prepare a buffer appropriate for the enzyme of interest. For example, for chymotrypsin, a suitable buffer is 100 mM Tris-HCl, 960 mM NaCl, 10 mM CaCl₂, pH 8.3 at 25°C.[3]

-

Substrate Stock Solution: Dissolve this compound in a suitable solvent like distilled water or DMSO to create a concentrated stock solution.[3] For example, reconstitute 25 mg of the substrate (MW: ~705 g/mol ) in 60 ml of distilled water.[3] Store aliquots at -20°C.

-

Enzyme Solution: Prepare a stock solution of the enzyme in a buffer that ensures its stability (e.g., 1 mM HCl).[3] Dilute the enzyme to the desired working concentration in the assay buffer immediately before use. To prevent adsorption to surfaces, especially with pure enzyme preparations, the addition of 0.1% polyethylene glycol (Carbowax 6000) or 1% bovine serum albumin (BSA) to the dilution buffer is recommended.[3]

-

Stop Solution (for Endpoint Assay): 20% Acetic Acid or 2% Citric Acid.[3][8]

This method involves continuously monitoring the change in absorbance over time.

-

Set up the Spectrophotometer: Set the wavelength to 405 nm and the temperature to the desired value (e.g., 37°C).

-

Prepare the Reaction Mixture: In a semi-microcuvette, add the assay buffer and the enzyme sample. The total volume can be adjusted as needed (e.g., Buffer: 200 µL, Enzyme Sample: 200 µL).

-

Equilibrate: Incubate the cuvette in the spectrophotometer for 2-3 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add the substrate solution to the cuvette to start the reaction (e.g., 200 µL of pre-warmed substrate).

-

Measure Absorbance: Immediately mix the contents of the cuvette and start recording the absorbance at 405 nm for a set period (e.g., 5-10 minutes).

-

Determine the Rate: Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the resulting curve.

Caption: Workflow for a continuous kinetic enzyme assay.

This method is useful for high-throughput screening where simultaneous kinetic measurements are not feasible.

-

Prepare Reaction Tubes: In separate tubes, add the enzyme sample and assay buffer.

-

Pre-incubate: Place the tubes in a water bath at the desired temperature (e.g., 37°C) for 3-4 minutes.

-

Initiate the Reaction: Add the pre-warmed substrate solution to each tube to start the reaction. Mix and incubate for a precise period (e.g., 10 minutes).

-

Stop the Reaction: Terminate the reaction by adding a stop solution, such as 20% acetic acid.[3]

-

Prepare Blanks: For each sample, prepare a blank by adding the reagents in reverse order (stop solution first, then substrate and enzyme) without the incubation step.[8]

-

Measure Absorbance: Read the absorbance of each sample and blank at 405 nm.

-

Calculate Absorbance Change: Subtract the absorbance of the blank from the absorbance of the corresponding sample to get the net absorbance change (ΔA).

References

- 1. This compound peptide [novoprolabs.com]

- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]

- 3. coachrom.com [coachrom.com]

- 4. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chegg.com [chegg.com]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. coachrom.com [coachrom.com]

Continuous Kinetic Assay for Serine Protease Activity Using MeO-Suc-Arg-Pro-Tyr-pNA

Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to establishing a continuous kinetic assay for measuring the activity of serine proteases, such as chymotrypsin and kallikreins, using the chromogenic substrate MeO-Suc-Arg-Pro-Tyr-pNA. This assay is a fundamental tool for enzyme characterization, inhibitor screening, and kinetic analysis in academic and industrial research settings.

Introduction

This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous monitoring of certain serine protease activities.[1][2][3][4] The principle of the assay is based on the enzymatic cleavage of the amide bond between the tyrosine residue and the p-nitroanilide (pNA) moiety. This cleavage releases the chromophore pNA, which results in a measurable increase in absorbance at 405 nm.[1][3][5] The rate of pNA release is directly proportional to the enzyme's activity, allowing for real-time kinetic measurements.[5] This method is highly valuable for determining key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), as well as for assessing the potency of enzyme inhibitors (e.g., IC50 values).[1]

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the substrate by a serine protease. The enzyme recognizes and binds to the specific peptide sequence (Arg-Pro-Tyr) of the substrate.[3] Following binding, the protease catalyzes the cleavage of the peptide bond, liberating p-nitroaniline. The free pNA in solution exhibits a strong absorbance at 405 nm, which can be continuously monitored using a spectrophotometer or a microplate reader.[1][5]

References

- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]

- 2. This compound | SAP-3882-PI | Biosynth [biosynth.com]

- 3. This compound peptide [novoprolabs.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

Application Notes and Protocols for MeO-Suc-Arg-Pro-Tyr-pNA in a 96-Well Plate Format

Audience: Researchers, scientists, and drug development professionals.

Introduction